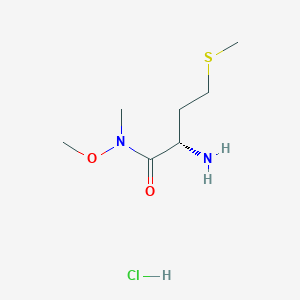
2-(1-甲基-1,2,3,6-四氢吡啶-4-基)乙胺二盐酸盐
描述
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl.
科学研究应用
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several other behavioral processes.
Mode of Action
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, this compound blocks the mitochondrial complex I, which leads to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the biochemical pathways related to dopamine synthesis and metabolism. By blocking the mitochondrial complex I, it disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species . This oxidative stress can damage cellular structures and lead to cell death.
Result of Action
The molecular and cellular effects of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride’s action include neuronal damage, particularly in the dopaminergic neurons of the striatum and substantia nigra . This can lead to symptoms similar to those seen in Parkinson’s disease, such as motor dysfunction .
生化分析
Biochemical Properties
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of neurotransmitters in the brain . The nature of these interactions can include binding to active sites, altering enzyme conformation, and modulating enzyme activity.
Cellular Effects
The effects of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, enhancing their activity or stability.
Temporal Effects in Laboratory Settings
The effects of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing harm.
Metabolic Pathways
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect its accumulation and distribution, influencing its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a catalyst . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the reagents used.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in the study of Parkinson’s disease.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and catalysis.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research focused on neurotransmitter systems and receptor binding .
属性
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h3H,2,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTOTKQORWPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)



amine](/img/structure/B1459110.png)


![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)




